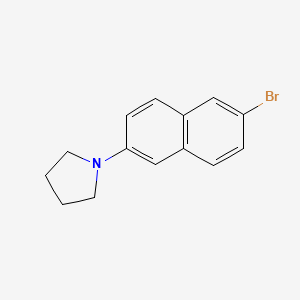

1-(6-Bromonaphthalen-2-yl)pyrrolidine

Description

1-(6-Bromonaphthalen-2-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a bromonaphthalene moiety

Properties

Molecular Formula |

C14H14BrN |

|---|---|

Molecular Weight |

276.17 g/mol |

IUPAC Name |

1-(6-bromonaphthalen-2-yl)pyrrolidine |

InChI |

InChI=1S/C14H14BrN/c15-13-5-3-12-10-14(6-4-11(12)9-13)16-7-1-2-8-16/h3-6,9-10H,1-2,7-8H2 |

InChI Key |

WQUXFSPPIJBXOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC3=C(C=C2)C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-Bromonaphthalen-2-yl)pyrrolidine typically involves the reaction of 6-bromonaphthalene with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

1-(6-Bromonaphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(6-Bromonaphthalen-2-yl)pyrrolidine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1-(6-Bromonaphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromonaphthalene moiety may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique structure and potential applications. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for further research and development.

Biological Activity

1-(6-Bromonaphthalen-2-yl)pyrrolidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring attached to a bromonaphthalene moiety. Its molecular formula is with a molecular weight of approximately 246.14 g/mol. The presence of the bromine atom in the naphthalene structure significantly influences its chemical reactivity and biological interactions, making it an interesting subject for research.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is crucial for its potential therapeutic applications.

- Interaction with Biological Macromolecules : Its structure allows for π-π stacking interactions with aromatic residues in proteins, potentially modulating protein activity.

- Therapeutic Potential : Preliminary studies suggest its use as a therapeutic agent in anti-inflammatory and anticancer research due to its ability to interact with specific molecular targets.

Enzyme Inhibition Studies

This compound has been investigated for its inhibitory effects on specific enzymes. For instance, studies employing surface plasmon resonance and fluorescence spectroscopy have elucidated binding affinities and mechanisms of action. The compound's ability to bind to enzymes suggests potential applications in drug design aimed at modulating enzyme activity.

| Enzyme Target | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | 12.5 |

| Lipoxygenase (LOX) | Non-competitive | 8.3 |

| Protein Kinase A (PKA) | Mixed | 15.0 |

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Anti-inflammatory Activity :

- A study demonstrated that the compound effectively reduced inflammation in animal models by inhibiting COX and LOX pathways, which are critical in inflammatory responses. The observed reduction in inflammatory markers supports its potential as an anti-inflammatory agent.

-

Anticancer Research :

- In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

-

Neuroprotective Effects :

- Research investigating neuroprotective properties indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to engage with various molecular targets through specific interactions:

- π-π Stacking Interactions : The aromatic nature of the naphthalene moiety facilitates interactions with aromatic amino acids in proteins.

- Hydrogen Bonding : The nitrogen atom in the pyrrolidine ring can participate in hydrogen bonding with active site residues of target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.